Product packaging for 2,6-Dimethyltetradec-5-enenitrile(Cat. No.:CAS No. 61259-61-8)

2,6-Dimethyltetradec-5-enenitrile

Cat. No.: B14572831
CAS No.: 61259-61-8
M. Wt: 235.41 g/mol
InChI Key: YHFYLHSGEURXDX-UHFFFAOYSA-N
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Description

Contextualization within Branched Unsaturated Nitriles in Natural Products Chemistry

Branched unsaturated nitriles are a fascinating and functionally diverse group of naturally occurring and synthetic compounds. The nitrile group (-C≡N) is found in a wide array of natural products from terrestrial and marine organisms, including plants, bacteria, fungi, and sponges. rcsi.comresearchgate.net These compounds play varied roles in their biological contexts, from chemical defense to communication. rsc.org

The structure of 2,6-Dimethyltetradec-5-enenitrile, featuring a fourteen-carbon chain with methyl branches and a point of unsaturation, suggests it belongs to the family of aliphatic nitriles. Aliphatic nitriles are known for their diverse biological activities. nih.gov The presence of both branching and unsaturation in the carbon chain adds complexity and potential for stereoisomerism, which can significantly influence biological activity.

In the realm of natural products, long-chain aliphatic compounds are common, often serving as pheromones, defensive agents, or signaling molecules. The incorporation of a nitrile group into such a backbone is less common but not unprecedented. The study of such molecules is crucial for understanding the biosynthetic pathways that lead to their formation and their ecological roles. rsc.org

Research Significance and Future Directions for this compound

The research significance of this compound, and compounds like it, lies in several key areas:

Biological Activity Screening: Given that many natural and synthetic nitriles exhibit a range of biological effects, including antimicrobial, antifungal, and cytotoxic activities, a primary research objective would be to synthesize and screen this compound for such properties. rcsi.comresearchgate.net The lipophilic nature of its long carbon chain could facilitate membrane interaction, a feature often associated with bioactivity.

Synthetic Methodology: The synthesis of a structurally specific branched unsaturated nitrile like this compound presents a valuable challenge for organic chemists. Developing efficient and stereoselective synthetic routes to this and related molecules would be a significant contribution to the field. acs.orgresearchgate.netacs.org Modern synthetic methods, such as cross-metathesis and stereoselective alkylation, could be employed.

Biochemical and Ecological Roles: If this compound is ever isolated from a natural source, a critical area of research would be to elucidate its biosynthetic pathway and understand its ecological function. This could involve isotopic labeling studies and transcriptomic analysis of the source organism.

Future research on this compound would likely focus on its total synthesis to provide sufficient material for comprehensive biological evaluation. Furthermore, the synthesis of analogues with variations in the carbon chain length, branching pattern, and degree of unsaturation would be crucial for establishing structure-activity relationships (SAR).

Overview of Current Knowledge Gaps and Research Objectives for this compound Investigations

The most significant knowledge gap concerning this compound is its very existence in nature and its potential biological functions. As of now, there are no readily accessible reports of its isolation from a natural source or its synthesis and biological characterization.

Key research objectives to address these gaps would include:

Natural Product Isolation and Characterization: A thorough investigation of natural sources, particularly those known to produce other long-chain aliphatic compounds or nitriles, could potentially lead to the discovery of this compound.

Chemical Synthesis: The development of a robust and scalable synthetic route is a primary objective. This would enable the production of the compound for further study.

Biological Profiling: A comprehensive screening of the synthesized compound against a panel of biological targets, including cancer cell lines, bacteria, and fungi, would be essential to uncover any potential therapeutic applications.

Toxicological Assessment: Understanding the toxicity profile of this compound is a critical research objective, as the toxicity of aliphatic nitriles can vary significantly based on their structure. nih.govnih.gov

Interactive Data Table: General Properties of Related Aliphatic Nitriles

While specific data for this compound is unavailable, the following table provides general information on related aliphatic nitriles to offer a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )General PropertiesPotential Biological Activity
Acetonitrile (B52724)C₂H₃N41.05Colorless liquid, polar aprotic solvent.Limited intrinsic biological activity, but its metabolism can release cyanide.
PropionitrileC₃H₅N55.08Colorless liquid, used as a solvent and in organic synthesis.Can exhibit toxicity through the release of cyanide.
ButyronitrileC₄H₇N69.10Colorless liquid, used in the synthesis of other chemicals.Similar toxicological profile to other short-chain aliphatic nitriles.
AcrylonitrileC₃H₃N53.06Colorless, volatile liquid, important monomer for plastics.Classified as a probable human carcinogen.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29N B14572831 2,6-Dimethyltetradec-5-enenitrile CAS No. 61259-61-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61259-61-8

Molecular Formula

C16H29N

Molecular Weight

235.41 g/mol

IUPAC Name

2,6-dimethyltetradec-5-enenitrile

InChI

InChI=1S/C16H29N/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h12,16H,4-11,13H2,1-3H3

InChI Key

YHFYLHSGEURXDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CCCC(C)C#N)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Dimethyltetradec 5 Enenitrile

Retrosynthetic Analysis of 2,6-Dimethyltetradec-5-enenitrile

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to reliable chemical reactions. amazonaws.comyoutube.com

For this compound (I), two primary disconnections are envisioned:

C=C Bond Disconnection: The trisubstituted double bond at the C5-C6 position is a key feature. This bond can be retrosynthetically cleaved using an olefination strategy, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. This disconnection leads to a ketone (II) and a phosphonium (B103445) ylide or phosphonate (B1237965) ester precursor (III).

C-CN Bond Disconnection: The nitrile group can be introduced from a suitable precursor. A common method is the nucleophilic substitution of an alkyl halide. This suggests disconnecting the C1-C2 bond, leading to a halide (IV) and a cyanide source. Alternatively, the nitrile can be formed from an aldehyde, suggesting an aldehyde intermediate (V).

Combining these strategies, a plausible retrosynthetic pathway for this compound (I) is as follows:

The target nitrile (I) can be derived from an aldehyde (V) via methods like ammoxidation or dehydration of the corresponding oxime. perfumerflavorist.comaeeisp.com

The aldehyde (V) can be formed through an olefination reaction between a ketone, such as 6-methyl-2-heptanone (II), and a suitable phosphonium ylide derived from a C7 halo-aldehyde synthon. chemicalbook.comnist.govthegoodscentscompany.com

Alternatively, the olefination can be performed on 6-methyl-2-heptanone (II) with a phosphonium ylide that already contains the necessary carbon chain length but terminates in a group that can be converted to a nitrile, such as a protected alcohol or halide (leading to intermediate IV).

This analysis identifies 6-methyl-2-heptanone and a suitable C7 or C8 functionalized building block as the key starting materials for the total synthesis. google.comgoogle.com

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, a forward synthesis can be designed, focusing on the controlled formation of the key structural elements of the target molecule.

The formation of the C5-C6 double bond with the correct (E)-stereochemistry is critical. The Wittig reaction and its variants are powerful tools for this transformation. acs.orgacs.org The stereochemical outcome is highly dependent on the nature of the phosphorus ylide used.

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) generally favor the formation of the thermodynamically more stable (E)-alkene. acs.org

Non-Stabilized Ylides: Ylides with alkyl substituents are considered non-stabilized and typically yield (Z)-alkenes under standard, salt-free conditions. acs.org To achieve the (E)-configuration with these ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which allows for equilibration to the more stable threo-betaine, leading to the (E)-alkene upon decomposition. acs.orgacs.org

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate esters instead of phosphonium salts. The resulting phosphonate carbanions are generally more nucleophilic than the corresponding ylides and almost exclusively produce (E)-alkenes. The byproduct, a water-soluble phosphate (B84403) ester, is also easier to remove than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification.

ReactionReagentsKey FeaturesExpected Selectivity for (E)-Alkene
Wittig (Stabilized) Aldehyde/Ketone + Ph₃P=CH-R (R=EWG)Ylide stabilized by electron-withdrawing group.High
Schlosser-Wittig Aldehyde/Ketone + Ph₃P=CH-R (R=Alkyl), PhLiUses non-stabilized ylide, forces equilibration.High
HWE Reaction Aldehyde/Ketone + (RO)₂P(O)CH₂-R'Uses phosphonate ester, byproduct is water-soluble.Very High

The synthesis must control the stereochemistry at two key positions: the methyl branch at C6 and the (E)-configuration of the C5=C6 double bond.

Control of the C6-Methyl Group: The chirality at the C6 position can be established by using an enantiomerically pure starting material. For instance, a synthetic route could begin from (R)- or (S)-citronellal, a naturally occurring chiral terpene aldehyde. acs.orgnih.govrsc.org Chemical modifications of citronellal (B1669106) would allow for the construction of the required C10 ketone fragment (like a derivative of 6-methyl-2-heptanone) with the desired stereochemistry at the C6 position preserved. rsc.orgresearchgate.net

Control of the Double Bond: As detailed in section 2.2.1, the (E)-geometry of the double bond is achieved during the olefination step. The choice of a stabilized ylide in a Wittig reaction or, more reliably, an HWE reaction between the C10 ketone and the appropriate C5 phosphonate carbanion would ensure high (E)-selectivity. acs.orgescholarship.orgximo-inc.comnih.gov

The final step in the synthesis is often the introduction of the nitrile functional group. Several reliable methods are available in organic synthesis. wikipedia.org

From Alkyl Halides: The most direct method is the nucleophilic substitution (Sₙ2) of an alkyl halide (e.g., a bromide or chloride) with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), typically in a polar aprotic solvent like DMSO or in ethanol. libretexts.org This is a versatile method for converting a precursor alcohol (via the halide) into the target nitrile.

From Aldehydes: An aldehyde can be converted to a nitrile in a two-step, one-pot process. First, the aldehyde reacts with hydroxylamine (B1172632) to form an oxime. The oxime is then dehydrated using various reagents, such as acetic anhydride, phosphorus pentoxide (P₄O₁₀), or specific catalysts, to yield the nitrile. perfumerflavorist.comlibretexts.org

Ammoxidation: For α,β-unsaturated aldehydes, direct conversion to the corresponding nitrile can sometimes be achieved through catalytic ammoxidation, which involves reacting the aldehyde with ammonia (B1221849) and an oxidant (like hydrogen peroxide or oxygen) in the presence of a catalyst. aeeisp.comgoogle.com

PrecursorMethodReagentsGeneral Applicability
Alkyl Halide Nucleophilic SubstitutionNaCN or KCN in DMSO/EthanolHigh for primary and secondary halides. libretexts.org
Aldehyde Oxime Formation & Dehydration1. NH₂OH·HCl, Base2. Ac₂O or P₄O₁₀Broad applicability for various aldehydes. perfumerflavorist.com
Aldehyde Catalytic AmmoxidationNH₃, H₂O₂, Catalyst (e.g., Cu-based)Effective for some α,β-unsaturated aldehydes. aeeisp.com

Synthesis of Stereoisomers of this compound for Comparative Studies

To understand the impact of stereochemistry on the properties of the molecule, the synthesis of its various stereoisomers is essential.

(S)-Enantiomer: The synthesis of the (S)-enantiomer would follow the same pathway as the (R)-enantiomer, but would start with (S)-citronellal instead of (R)-citronellal. rsc.org

(Z)-Diastereomer: The (Z)-isomer of the double bond can be synthesized by modifying the olefination strategy. Using a non-stabilized Wittig ylide under salt-free conditions would favor the formation of the (Z)-alkene. acs.org This would allow for the preparation of both (R,Z)- and (S,Z)-diastereomers, depending on the chirality of the starting ketone.

By preparing all four possible stereoisomers—(R,E), (S,E), (R,Z), and (S,Z)—researchers can conduct comparative studies to evaluate how the spatial arrangement of the atoms influences the molecule's physical, chemical, and biological properties.

Sophisticated Spectroscopic Characterization of 2,6 Dimethyltetradec 5 Enenitrile

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation, identification, and purity verification of volatile and semi-volatile compounds like 2,6-Dimethyltetradec-5-enenitrile. The gas chromatographic component separates the compound from any impurities based on its boiling point and affinity for the stationary phase of the GC column, while the mass spectrometer provides detailed structural information through fragmentation analysis.

For analogous long-chain branched compounds, such as dimethylalkanes, GC-MS analysis allows for the determination of retention times which are crucial for identification. For instance, the Kovats retention index, a standardized measure of retention time, has been reported for similar structures, providing a benchmark for comparison. The retention time for dimethyl-branched species is typically shorter than that of their straight-chain or monomethyl-branched isomers. bohrium.com In the case of this compound, a non-polar stationary phase column would be suitable for analysis, with temperature programming to ensure efficient elution. chromatographyonline.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

Predicted m/z Proposed Fragment Ion Significance
235[M]⁺Molecular Ion
220[M - CH₃]⁺Loss of a methyl group
192[M - C₃H₇]⁺Cleavage at a branched point
164[M - C₅H₁₁]⁺Cleavage along the alkyl chain
69[C₅H₉]⁺Fragment containing the double bond
41[C₃H₅]⁺ (Allyl cation)Common fragment in unsaturated compounds

This table presents predicted data based on the general fragmentation patterns of similar molecules and is for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. In this compound, the key functional groups are the nitrile (-C≡N) group, the carbon-carbon double bond (C=C), and the aliphatic C-H bonds.

The nitrile group exhibits a very characteristic and strong absorption band in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. spectroscopyonline.com For saturated aliphatic nitriles, this peak is usually found between 2260 and 2240 cm⁻¹. spectroscopyonline.com This band is often weaker in the Raman spectrum. The presence of a sharp band in this region would be a strong indicator of the nitrile functionality. The exact frequency can be influenced by the local electrostatic environment. nih.govacs.org

The C=C double bond will give rise to a stretching vibration in the region of 1680-1630 cm⁻¹. spectroscopyonline.com The substitution around the double bond in this compound would influence the exact position and intensity of this peak. The C-H stretching vibrations of the aliphatic methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 3000-2850 cm⁻¹ region. Additionally, C-H bending vibrations for these groups will appear in the 1470-1365 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and would be useful for confirming the C=C and the C-C backbone vibrations. acs.org The symmetric nature of the C≡N stretch can also make it observable in the Raman spectrum, complementing the IR data. researchgate.net

Table 2: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
-C≡NStretch2260 - 2240IR (strong), Raman (medium)
C=CStretch1680 - 1630IR (medium), Raman (strong)
C-H (sp³)Stretch3000 - 2850IR (strong), Raman (strong)
C-H (sp³)Bend1470 - 1365IR (medium), Raman (medium)

This table is based on established group frequencies for organic molecules.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The presence of a chiral center at the C6 position in this compound means that it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. researchgate.netnist.govthegoodscentscompany.com

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. spectroscopyonline.comscentree.co A chiral molecule will exhibit a plain curve or a Cotton effect curve, where the rotation changes dramatically around the absorption maximum of a chromophore. scentree.co The shape and sign of the ORD curve can be used to assign the absolute configuration.

For a definitive assignment of the absolute configuration of this compound, the experimental ECD or ORD spectrum would be compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This computational approach models the spectra for both possible enantiomers (R and S), and the agreement between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. While specific chiroptical data for this compound is not available, the principles of applying these techniques to chiral nitriles are well-established. nih.govnih.gov

Table 3: Chiroptical Spectroscopy Principles for this compound

Technique Principle Expected Observation Application
ECD Differential absorption of circularly polarized lightCharacteristic positive and/or negative Cotton effectsComparison with TD-DFT calculated spectra to determine absolute configuration (R/S)
ORD Variation of optical rotation with wavelengthPlain or Cotton effect curveCorrelation of the curve shape and sign with the absolute configuration

Derivatization Strategies for Structural and Stereochemical Analysis of 2,6 Dimethyltetradec 5 Enenitrile

Elucidation of Double Bond Position through Derivatization

The localization of the carbon-carbon double bond is a critical first step in the structural determination of 2,6-Dimethyltetradec-5-enenitrile. While mass spectrometry of the underivatized molecule may provide some clues, the fragmentation patterns are often ambiguous. Derivatization techniques that "fix" the double bond and lead to characteristic mass spectral fragmentation are therefore indispensable.

One of the most effective methods for determining the position of double bonds in unsaturated fatty acids, and by extension in other long-chain unsaturated molecules, is through the formation of 4,4-dimethyloxazoline (DMOX) derivatives. nih.govresearchgate.netnih.govresearchgate.net The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, which is then converted to its DMOX derivative.

The formation of the DMOX derivative involves the reaction of the carboxylic acid with 2-amino-2-methyl-1-propanol. nih.gov The resulting derivative, when subjected to electron ionization mass spectrometry (EI-MS), produces a readily interpretable fragmentation pattern. The oxazoline (B21484) ring directs fragmentation along the alkyl chain, with the resulting diagnostic ions allowing for the unambiguous assignment of the original double bond position.

The mass spectrum of a DMOX derivative is characterized by a series of cluster ions separated by 14 atomic mass units (amu), corresponding to the successive cleavage of methylene (B1212753) groups. A gap of 12 amu between two homologous fragment clusters indicates the position of the original double bond. For this compound, after conversion to the corresponding DMOX derivative, a characteristic gap would be expected between the fragment ions corresponding to cleavage at the C4-C5 and C6-C7 bonds, pinpointing the location of the double bond at C5.

Derivative Key Fragmentation Principle Expected Diagnostic Ions for 2,6-Dimethyltetradec-5-enoic acid DMOX derivative
4,4-Dimethyloxazoline (DMOX)Charge-remote fragmentation directed by the oxazoline ring.A gap of 12 amu between fragment ions indicating the C5 position of the double bond.

An alternative and direct method for locating double bonds is the formation of dimethyl disulfide (DMDS) adducts. nih.govresearchgate.netnih.govnih.govresearchgate.net This technique involves the direct addition of DMDS across the double bond, typically catalyzed by iodine. The resulting dithioether, upon EI-MS analysis, cleaves preferentially between the two carbon atoms that were originally part of the double bond, each now bearing a methylthio (-SCH3) group.

The mass spectrum of the DMDS adduct of this compound would be expected to show a prominent fragment ion resulting from this specific cleavage. However, a significant consideration for this method is steric hindrance. nih.govresearchgate.net The methyl group at the C6 position in this compound could potentially hinder the addition of the bulky DMDS molecule across the C5-C6 double bond. In some cases of sterically hindered dienes, DMDS addition may occur at only one of the double bonds. nih.gov For this compound, this steric hindrance might reduce the reaction efficiency or lead to alternative, less diagnostic fragmentation pathways. Despite this potential limitation, the technique remains a valuable tool, and its applicability should be assessed on a case-by-case basis.

Derivative Key Fragmentation Principle Potential Challenge
Dimethyl Disulfide (DMDS) AdductCleavage between the two carbons of the original double bond, now bearing methylthio groups.Steric hindrance from the methyl group at C6 may impede adduct formation.

Chemical Transformations for Confirmation of Stereochemistry (e.g., Hydrogenation)

Beyond the location of the double bond, the stereochemistry of the chiral centers at C2 and C6 is a crucial aspect of the molecule's structure. Catalytic hydrogenation is a powerful chemical transformation used to confirm the carbon skeleton and can be instrumental in stereochemical analysis. nih.govresearchgate.netresearchgate.netrsc.orgrsc.org

By reducing the double bond, this compound is converted to its saturated analogue, 2,6-Dimethyltetradecanenitrile. This transformation simplifies the molecule and allows for comparison with authentic standards of the different possible stereoisomers of the saturated nitrile. The gas chromatographic retention times of the hydrogenated product can be compared with those of synthetically prepared stereoisomers (e.g., (2R,6R)-, (2S,6S)-, (2R,6S)-, and (2S,6R)-2,6-Dimethyltetradecanenitrile) on a chiral stationary phase. Co-elution with a specific standard provides strong evidence for the stereochemical configuration at the C2 and C6 positions.

Transformation Purpose Analytical Method
Catalytic HydrogenationReduction of the double bond to the corresponding saturated nitrile.Gas chromatography on a chiral stationary phase for comparison with authentic stereoisomeric standards.

Microderivatization Techniques for Limited Sample Availability

In many research contexts, such as natural product discovery or metabolic studies, the amount of available sample is often minuscule. In such cases, microderivatization techniques are essential. These methods are designed to be performed on a small scale, minimizing sample loss while still producing a derivative suitable for sensitive analysis by GC-MS.

Techniques such as methoximation followed by silylation are commonly used for the derivatization of small quantities of metabolites. youtube.com While typically applied to compounds containing hydroxyl and carbonyl groups, the principles can be adapted. For instance, if the nitrile group of this compound were to be hydrolyzed to a carboxylic acid under micro-scale conditions, subsequent silylation could be employed to increase its volatility for GC-MS analysis. youtube.com

The development of highly efficient and selective derivatization reagents and protocols that can be carried out in the injection port of a gas chromatograph (on-column derivatization) or in very small reaction volumes (e.g., in a vial with a micro-insert) are active areas of research. nih.govepa.gov For a unique molecule like this compound, the adaptation of existing microderivatization methods, such as those for other nitriles or long-chain compounds, would be a critical step in its analysis when sample quantities are limited. nih.gov

Computational Chemistry and Theoretical Studies of 2,6 Dimethyltetradec 5 Enenitrile

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For a molecule like 2,6-Dimethyltetradec-5-enenitrile, Density Functional Theory (DFT) is a commonly employed method that balances computational cost with accuracy.

A typical approach involves using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-31G(d) or def2-TZVP, to perform a geometry optimization. nrel.gov This process systematically alters the coordinates of the atoms to find the lowest energy conformation, which represents the most stable structure of the molecule. The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles.

The electronic structure can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For an unsaturated nitrile, the HOMO is likely to be localized around the carbon-carbon double bond, while the LUMO may be centered on the electron-withdrawing nitrile group.

Illustrative Optimized Geometry Parameters:

ParameterBond/AngleIllustrative Calculated Value
Bond LengthC=C~1.34 Å
Bond LengthC≡N~1.16 Å
Bond LengthC-C (single)~1.53 Å
Bond AngleC=C-C~122°
Bond AngleC-C≡N~179°
Dihedral AngleH-C=C-H~180° (for trans isomer)

This data is illustrative and based on typical values for similar functional groups.

Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing compounds.

Vibrational Frequencies (IR Spectroscopy): After geometry optimization, a frequency calculation can be performed at the same level of theory. This computation provides the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Key predicted frequencies for this compound would include:

A strong absorption for the C≡N stretch, typically predicted around 2240-2260 cm⁻¹. youtube.com

A medium absorption for the C=C stretch, around 1660-1680 cm⁻¹.

Absorptions for C-H stretching from the aliphatic chain and methyl groups, usually in the 2850-3000 cm⁻¹ region. youtube.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common quantum chemical approach to predict Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.comyoutube.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), their chemical shifts can be predicted relative to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment.

Illustrative Predicted ¹³C NMR Chemical Shifts:

Carbon AtomIllustrative Predicted Chemical Shift (ppm)
C≡N~120
C=C~125-140
CH attached to C=C~115-125
Aliphatic CH₂~20-40
Aliphatic CH₃~10-25

This data is illustrative and based on typical values for similar functional groups.

Conformational Analysis and Energy Minima Identification

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. This can be achieved by systematically rotating around key rotatable bonds and calculating the potential energy at each step. imperial.ac.ukacs.org

The long aliphatic chain introduces significant flexibility. The most stable conformers will likely adopt a staggered arrangement to minimize steric hindrance. The region around the C5=C6 double bond will be relatively rigid. The identification of the global energy minimum and other low-energy conformers is crucial as these are the shapes the molecule is most likely to adopt. Molecular mechanics force fields can be used for an initial scan, followed by higher-level DFT calculations for more accurate energy determination of the most promising conformers. upenn.eduresearchgate.net

Elucidation of Reaction Mechanisms for Synthetic Pathways

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions. For instance, a plausible synthesis of this compound could involve the reaction of a corresponding alkyl halide with a cyanide salt. DFT calculations can be used to model this nucleophilic substitution reaction. nih.govrsc.org

By identifying the structures of the reactants, transition state, and products, a potential energy surface for the reaction can be constructed. acs.orgresearchgate.net The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a measure of the reaction rate. nih.gov This type of analysis can help in optimizing reaction conditions and understanding potential side reactions.

Ligand-Receptor Docking Simulations for Predicted Biological Interactions (Hypothetical)

As an aroma compound, the biological activity of this compound would be its interaction with olfactory receptors in the nose. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein receptor. nih.govbiorxiv.org

In a hypothetical scenario, a homology model of a relevant olfactory receptor could be generated. The low-energy conformers of this compound, identified through conformational analysis, would then be docked into the predicted binding pocket of the receptor. nih.govyoutube.com A scoring function would be used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. austin.org.au The results could suggest which conformer is most likely to bind and identify the key intermolecular interactions (e.g., van der Waals forces, hydrophobic interactions) that stabilize the ligand-receptor complex.

Advanced Analytical Methodologies for Detection and Quantification of 2,6 Dimethyltetradec 5 Enenitrile

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 2,6-Dimethyltetradec-5-enenitrile, providing the necessary separation from complex mixtures for accurate identification and quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer viable pathways for its analysis.

Optimized Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The development of an optimized GC method is critical for achieving good resolution, peak shape, and sensitivity.

Key parameters for an optimized GC method would include the choice of the stationary phase, temperature programming, and detector. For a long-chain unsaturated nitrile, a mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, would be a suitable choice. This polarity will provide a good balance of dispersive and dipole-dipole interactions, facilitating the separation from other components in a sample matrix.

An example of a temperature program for the GC analysis of long-chain nitriles would start at a lower temperature to allow for the separation of more volatile components, followed by a ramp to a higher temperature to elute the less volatile compounds like this compound in a reasonable time frame with good peak shape.

A flame ionization detector (FID) is a common and robust choice for the detection of organic compounds and would be suitable for the quantification of this compound. For higher sensitivity and selectivity, a nitrogen-phosphorus detector (NPD) could be employed, as it provides an enhanced response for nitrogen-containing compounds.

Table 1: Illustrative GC Method Parameters for this compound Analysis

ParameterValue
Column Mid-polarity capillary column (e.g., 50% cyanopropylphenyl dimethyl polysiloxane)
30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C
Hold: 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
Detector Temperature 300 °C

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

While GC is often preferred for nitrile analysis, High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, particularly for the isolation and purity assessment of this compound, especially if the compound is part of a non-volatile mixture or if derivatization is to be avoided.

For the separation of a relatively non-polar compound like this compound, reversed-phase HPLC is the most appropriate mode. A C18 or C8 stationary phase would provide the necessary hydrophobic interactions for retention and separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of this long-chain compound.

Detection in HPLC can be achieved using a UV detector, although the nitrile group itself does not have a strong chromophore. The presence of the carbon-carbon double bond allows for some UV absorbance at lower wavelengths (around 200-210 nm). For more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be utilized. Mass spectrometry (MS) coupled with HPLC (LC-MS) would provide the highest degree of specificity and sensitivity, allowing for definitive identification and quantification.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column Reversed-phase C18 column
150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm, ELSD, or Mass Spectrometer

Sample Preparation and Extraction Techniques from Complex Biological Matrices

The analysis of this compound from complex biological matrices, such as blood, plasma, or tissue homogenates, requires an efficient sample preparation and extraction procedure to remove interfering substances and concentrate the analyte.

Liquid-Liquid Extraction (LLE) is a classic and effective method. A water-immiscible organic solvent, such as hexane (B92381) or a mixture of hexane and ethyl acetate, would be used to extract the non-polar this compound from the aqueous biological sample. The choice of solvent can be optimized to maximize recovery of the target analyte while minimizing the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE. For a non-polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be suitable. The general steps would involve:

Conditioning the SPE cartridge with an organic solvent followed by water.

Loading the pre-treated biological sample onto the cartridge.

Washing the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

Eluting the this compound with a strong, non-polar organic solvent like acetonitrile or ethyl acetate.

The eluate can then be evaporated and reconstituted in a suitable solvent for GC or HPLC analysis.

Quantitative Analysis Approaches (e.g., Internal Standard Methodologies, Calibration Curves)

For accurate and precise quantification of this compound, the use of an internal standard (IS) is highly recommended. An ideal internal standard would be a compound that is chemically similar to the analyte but not present in the sample. A deuterated analog of this compound or another long-chain nitrile of a different chain length could serve this purpose. The IS is added at a known concentration to all samples, standards, and blanks at the beginning of the sample preparation process. This helps to correct for any variations in extraction efficiency and instrument response.

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. A plot of the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the analyte is then generated. The concentration of this compound in an unknown sample is then determined by calculating its analyte/IS peak area ratio and interpolating the concentration from the linear regression of the calibration curve.

Potential Industrial Applications and Materials Science Perspectives of 2,6 Dimethyltetradec 5 Enenitrile

Precursor in Fine Chemical Synthesis (Hypothetical)

The nitrile functional group (–C≡N) is a cornerstone of organic synthesis, valued for its ability to be converted into other crucial functional groups. nih.gov This makes 2,6-Dimethyltetradec-5-enenitrile a potentially valuable intermediate in the synthesis of more complex molecules. Nitriles are important synthetic intermediates for producing fine chemicals due to their straightforward preparation and versatile transformations. nih.gov

Key hypothetical transformations include:

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethyltetradec-5-enoic acid. turito.com This long-chain carboxylic acid could serve as a building block for specialty esters, amides, or soaps.

Reduction to Primary Amines: The reduction of the nitrile, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would produce 2,6-dimethyltetradec-5-en-1-amine. libretexts.org Such long-chain, branched primary amines are valuable in the synthesis of surfactants, corrosion inhibitors, and as epoxy curing agents.

Reaction with Grignard Reagents: The addition of a Grignard reagent to the nitrile, followed by hydrolysis, would yield a ketone. libretexts.orgchadsprep.com This reaction pathway offers a method to synthesize complex, high-molecular-weight ketones with specific branched structures.

These transformations highlight the compound's potential as a versatile platform molecule. The presence of the alkene bond adds another layer of synthetic possibility, allowing for modifications to the alkyl chain either before or after the transformation of the nitrile group.

Table 1: Hypothetical Chemical Transformations of this compound

Reaction TypeProductPotential ReagentsSignificance of Product
Hydrolysis2,6-Dimethyltetradec-5-enoic acidH₃O⁺ or OH⁻, heatPrecursor for specialty soaps, esters, and amides.
Reduction2,6-Dimethyltetradec-5-en-1-amine1. LiAlH₄ 2. H₂OIntermediate for surfactants, corrosion inhibitors, and polymer additives.
Grignard ReactionKetones (e.g., with CH₃MgBr: 2,7-dimethylpentadec-6-en-2-one)1. R-MgX 2. H₃O⁺Synthesis of complex, high-molecular-weight ketones.

Applications in Specialized Materials Development (e.g., Polymers, Surfactants, Liquid Crystals - Hypothetical)

The distinct structural features of this compound suggest its potential use in the formulation of advanced materials.

Polymers: The carbon-carbon double bond in the molecule's backbone allows it to act as a monomer in addition polymerization reactions. beyond-tutors.com Co-polymerization of this monomer with other alkenes could yield polymers with long, branched, nitrile-terminated side chains. openstax.org These side chains would significantly influence the polymer's properties, potentially increasing its flexibility, lowering its glass transition temperature, and imparting resistance to oils and fuels, similar to the properties of nitrile-based rubbers. wikipedia.org The specific branching (at the 2 and 6 positions) could disrupt regular chain packing, leading to amorphous polymers with elastomeric properties.

Surfactants: The molecule exhibits a classic amphiphilic structure: a polar nitrile head group and a large, nonpolar C16 hydrocarbon tail. This suggests it could function as a non-ionic surfactant. The long carbon chain would provide strong hydrophobicity, making it effective at reducing surface tension at oil-water interfaces. nih.gov The methyl branching along the tail would increase the cross-sectional area of the hydrophobic group, which could influence its packing efficiency and the formation of micelles, potentially leading to lower critical micelle concentrations (CMC) compared to its linear counterparts. Such surfactants could find applications in emulsification, lubrication, and as additives in specialty coatings. researchgate.net

Liquid Crystals: While the molecule itself is not a classic rod-shaped mesogen, its components are relevant to liquid crystal design. Long alkyl chains and polar terminal groups like nitriles are common features in liquid crystal molecules. tandfonline.com The nitrile group, in particular, has a large dipole moment that can promote the molecular alignment necessary for liquid crystalline phases. nih.gov It is conceivable that this compound could be used as a dopant to modify the properties of a liquid crystal mixture or as a synthetic precursor for more complex, bent-core liquid crystal structures, which are of significant research interest. tandfonline.com

Bio-inspired Materials Research Based on Natural Nitrile Structures (Hypothetical)

Nature provides a vast library of complex molecules that can inspire the design of new materials. umich.eduinnovationnewsnetwork.com Over 120 naturally occurring nitriles have been isolated from terrestrial and marine sources, where they often play roles in chemical defense or communication. wikipedia.orgrsc.org

Mimicking Natural Structures: Certain marine sponges and bacteria produce long-chain, unsaturated, and branched nitriles. researchgate.net These natural products often have specific stereochemistry and functionalities that lead to unique biological activities and self-assembly behaviors. This compound can be viewed as a simplified, synthetically accessible model of these complex natural structures.

Investigating Structure-Property Relationships: By synthesizing and studying this compound and its derivatives, researchers could gain fundamental insights into how chain length, branching, and the position of unsaturation affect the physical properties of long-chain nitriles. This knowledge is crucial for designing new bio-inspired materials, such as advanced antifouling coatings or self-assembling drug delivery systems that mimic the defensive mechanisms found in nature. umich.eduspecialchem.com

Developing Novel Biocatalysts: Understanding the structure of natural nitriles can also aid in the development of nitrile-converting enzymes for "green" chemical production. nih.govnih.gov Studying how enzymes in nature process molecules similar to this compound could lead to new biocatalysts for the sustainable synthesis of amides and carboxylic acids. rsc.org

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